2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol
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Overview
Description
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a nitrophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]phenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Substituted thio)-1,3,4-oxadiazol-2-yl)phenol
- 4-(Substituted-1-ylmethyl)-1-(2-hydroxy benzoyl)-3-methyl-1H-pyrazol-5(4H)-one
- 2-Chloro-4-nitrophenol
Uniqueness
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-4-2-1-3-11(12)14-15-13(16-21-14)9-5-7-10(8-6-9)17(19)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDQSNJVVICQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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